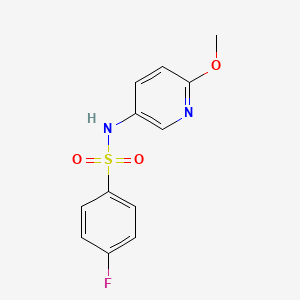
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool in research studies. DMTA is a white crystalline solid with a molecular weight of 345.47 g/mol, and its chemical formula is C21H25NO2.
作用机制
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is believed to act as an allosteric inhibitor of protein kinase C and cyclic AMP-dependent protein kinase. It binds to a specific site on these enzymes, which results in a conformational change that inhibits their activity.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in these cells. N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the growth of tumors in animal models. Additionally, N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, and to inhibit the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a pharmacological tool in research studies is its specificity for protein kinase C and cyclic AMP-dependent protein kinase. This allows researchers to study the effects of inhibiting these enzymes on cellular processes without affecting other signaling pathways. However, one limitation of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has anti-cancer effects in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a pharmacological tool for studying the role of protein kinase C and cyclic AMP-dependent protein kinase in various disease states. Additionally, further research is needed to optimize the synthesis and purification of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, and to develop methods for administering it in vivo.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3-dimethylaniline with 2,3,6-trimethylphenol in the presence of acetic anhydride and sodium acetate. The product is then purified by recrystallization from ethanol. The yield of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide obtained from this method is typically around 70%.
科学研究应用
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a pharmacological tool in research studies. It has been shown to have an inhibitory effect on the activity of protein kinase C, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of cellular metabolism and signaling pathways.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-7-6-8-17(15(12)4)20-18(21)11-22-19-14(3)10-9-13(2)16(19)5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEHDJNFRHNXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-acetyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5638100.png)
![[(3aS*,6aS*)-2-[(2-ethyl-5-pyrimidinyl)carbonyl]hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5638103.png)
![4-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,4-oxazepan-5-one](/img/structure/B5638125.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(3-thienylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638145.png)
![2-ethyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5638165.png)

![4-amino-3-[(4-tert-butylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B5638171.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)
![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)